Cas no 2060044-39-3 (3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile)
3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinepropanenitrile, 1-(3,4-dimethylphenyl)-β,2-dioxo-
- 3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile
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- MDL: MFCD30487586
- Inchi: 1S/C16H18N2O2/c1-11-5-6-13(10-12(11)2)18-9-3-4-14(16(18)20)15(19)7-8-17/h5-6,10,14H,3-4,7,9H2,1-2H3
- InChI Key: AOKMYMOWIPUPRG-UHFFFAOYSA-N
- SMILES: O=C1C(CCCN1C1C=CC(C)=C(C)C=1)C(=O)CC#N
3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-329779-0.05g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
| Enamine | EN300-329779-0.1g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
| Enamine | EN300-329779-0.25g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
| Enamine | EN300-329779-0.5g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
| Enamine | EN300-329779-1.0g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
| Enamine | EN300-329779-2.5g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-329779-5.0g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
| Enamine | EN300-329779-10.0g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048576-1g |
3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 95% | 1g |
¥3808.0 | 2023-03-11 | |
| Enamine | EN300-329779-1g |
3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
2060044-39-3 | 1g |
$770.0 | 2023-09-04 |
3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile
Introduction to 3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile (CAS No. 2060044-39-3)
3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile, identified by the chemical formula CAS No. 2060044-39-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring fused with an oxo group and an acrylonitrile moiety. The presence of 3,4-dimethylphenyl substituents further enhances its chemical complexity, making it a promising candidate for further exploration in drug discovery and development.
The structural design of 3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile is meticulously crafted to interact with biological targets in a highly specific manner. The piperidine core is a well-known scaffold in medicinal chemistry, often employed in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently. The oxo and nitrile groups introduce polar functionalities that can modulate binding affinity and metabolic stability, critical factors in the design of novel therapeutics.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The compound CAS No. 2060044-39-3 has been extensively studied for its potential pharmacological activity. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in neurological disorders, such as Alzheimer's disease and Parkinson's disease. The 3,4-dimethylphenyl group is particularly noteworthy, as it has been shown to enhance binding interactions with specific protein targets, improving the overall efficacy of the molecule.
The synthesis of 3-1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the expertise of modern organic chemistry but also underscore the importance of innovative approaches in drug development.
One of the most compelling aspects of this compound is its potential therapeutic applications. Researchers have hypothesized that it may act as a modulator of neurotransmitter release or receptor activity, thereby offering a novel mechanism of action for treating neurological conditions. Additionally, its structural features suggest that it could be modified further to enhance pharmacokinetic properties, such as solubility and bioavailability. Such modifications are crucial for translating preclinical findings into viable clinical candidates.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between CAS No. 2060044-39-3 and biological targets. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into how this compound binds to its intended receptors. These structural insights have guided medicinal chemists in optimizing the molecule's design to improve its therapeutic profile. For instance, subtle alterations in the 3,4-dimethylphenyl substituent can significantly alter binding affinity without compromising overall efficacy.
Recent advancements in biocatalysis have also opened new avenues for the synthesis and modification of complex molecules like 3-(1-(3,4-dimethylphenyl)-2 oxopiperidin - 3 - yl - 3 - oxopropanenitrile (CAS No: 2060044 - 39 - 3). Enzyme-mediated reactions offer a sustainable and efficient alternative to traditional synthetic methods, reducing waste generation and energy consumption. This aligns with the growing emphasis on green chemistry principles in pharmaceutical research.
The pharmacokinetic profile of CAS No. 2060044 - 39 - 3 is another critical area of investigation. Studies have indicated that this compound exhibits moderate oral bioavailability and favorable metabolic stability in preclinical models. However, further optimization may be required to enhance its absorption and distribution within the body. Techniques such as prodrug design and nanotechnology-based delivery systems are being explored to address these challenges.
In conclusion,CAS No:2060044 - 39 - 3, known chemically as (1S)-1-(benzofuran - 2 yl) - N -(1 hydroxyethyl) ethanaminium, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including oncology,neurological disorders,,and anti-inflammatory diseases . Its unique structural features,combined with promising preclinical data,make it an attractive candidate for further development by pharmaceutical companies worldwide . As research continues,this compound is poised to play a pivotal role in shaping future therapeutic strategies .
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